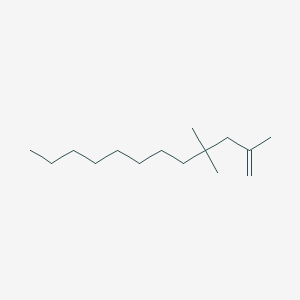

2,4,4-Trimethyldodec-1-ene

Description

Contextualizing 2,4,4-Trimethyldodec-1-ene within the Field of Olefin Chemistry

This compound is classified as a highly branched, terminal alkene, or α-olefin. wikipedia.org Its systematic name indicates a twelve-carbon chain (dodecane) with a double bond at the first carbon (1-ene) and three methyl group substituents at the second and fourth carbon positions. The structural complexity, characterized by a quaternary carbon at the 4-position, places it among sterically hindered alkenes.

The physical and chemical properties of alkenes are influenced by their structure. Branching in the carbon chain typically leads to lower boiling points compared to their linear isomers due to a decrease in the surface area available for intermolecular van der Waals forces. ontosight.aimasterorganicchemistry.com As unsaturated hydrocarbons, alkenes are generally non-polar and insoluble in water but soluble in organic solvents. wou.edu

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from similar, well-studied branched alkenes like 2,4,4-trimethyl-1-pentene (B89804) (an isomer of diisobutylene). nih.gov

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C15H30 |

| Molecular Weight | 210.40 g/mol |

| Appearance | Likely a colorless liquid |

| Boiling Point | Predicted to be lower than n-pentadecene |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents |

Note: The properties in this table are predicted based on general principles of organic chemistry and comparison with similar compounds, as specific experimental data for this compound is limited.

Significance of Branched Alkenes as Synthetic Building Blocks and Industrial Feedstocks

Branched alkenes are of considerable importance in both academic and industrial settings, serving as versatile synthetic intermediates and valuable industrial feedstocks. ontosight.ainih.gov Their unique structures lead to products with specific, desirable properties.

As Synthetic Building Blocks:

The reactivity of the carbon-carbon double bond allows branched alkenes to participate in numerous organic reactions. They are key starting materials for creating complex molecular architectures. d-nb.infothieme-connect.com For instance, reactions like hydroformylation, polymerization, and alkylation transform branched alkenes into a diverse array of functionalized molecules. wikipedia.org The steric hindrance provided by the branching can influence the regioselectivity and stereoselectivity of these reactions, an attribute that is highly valuable in fine chemical synthesis. fiveable.me

The development of advanced catalytic systems is crucial for the efficient functionalization of sterically hindered alkenes. nih.gov Modern synthetic methods, including photoredox catalysis and various cross-coupling reactions, have expanded the utility of branched alkenes, enabling the construction of complex molecules like α-branched amines and specialized alkenylpyridines. d-nb.inforsc.org These molecules are often key components in pharmaceuticals and other biologically active compounds. d-nb.info

As Industrial Feedstocks:

In industry, alkenes are foundational to the petrochemical sector. wikipedia.orgalevelchemistry.co.uk They are produced on a massive scale through processes like steam cracking of alkanes. wikipedia.org While simpler alkenes like ethylene (B1197577) and propylene (B89431) are produced in the largest volumes for commodity plastics like polyethylene (B3416737) and polypropylene, more complex branched alkenes are also vital. wikipedia.orgwou.edu

Mixtures containing branched olefins are often used as feedstocks for processes like alkoxycarbonylation to produce esters. nih.gov These branched structures are also found in natural products and are essential for producing certain types of lubricants and polymers with specific performance characteristics. ontosight.ainih.gov The dimerization of butenes, for example, yields a mixture of branched octenes, which are important industrial intermediates. nih.gov The ability to use mixtures of isomers, including branched and internal olefins, is economically advantageous for many large-scale industrial processes. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C15H30 |

| 2,4,4-Trimethyl-1-pentene | C8H16 |

| 2,4,5-Trimethylhex-1-ene | C9H18 |

| 3,7,11-Trimethyldodeca-2,4-dienoate | C16H26O2 |

| Acetic acid | C2H4O2 |

| Alkene | CnH2n |

| Alkyne | CnH2n-2 |

| Benzene | C6H6 |

| Butane | C4H10 |

| Ethene (Ethylene) | C2H4 |

| Propene (Propylene) | C3H6 |

| Tetrahydrocitral | C10H20O |

Structure

3D Structure

Properties

CAS No. |

824391-95-9 |

|---|---|

Molecular Formula |

C15H30 |

Molecular Weight |

210.40 g/mol |

IUPAC Name |

2,4,4-trimethyldodec-1-ene |

InChI |

InChI=1S/C15H30/c1-6-7-8-9-10-11-12-15(4,5)13-14(2)3/h2,6-13H2,1,3-5H3 |

InChI Key |

HKWOLAMEUOTWGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)(C)CC(=C)C |

Origin of Product |

United States |

Molecular Structure and Stereochemical Investigations of 2,4,4 Trimethyldodec 1 Ene

Advanced Spectroscopic Methods for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Olefinic Proton Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical tool for delineating the carbon backbone and identifying the chemical environments of protons within a molecule. For 2,4,4-trimethyldodec-1-ene, both ¹H and ¹³C NMR spectroscopy would offer a wealth of structural data.

The ¹H NMR spectrum is anticipated to show characteristic signals for the olefinic protons of the terminal vinyl group (=CH₂), which would resonate in the downfield region of the spectrum. The protons on the carbon atom adjacent to the double bond would also have a distinct chemical shift. The various methyl (CH₃) and methylene (B1212753) (CH₂) groups distributed along the dodecane (B42187) chain would generate a complex series of signals in the upfield region. The integration of these signals provides a quantitative measure of the number of protons in each unique environment, while the splitting patterns, such as doublets and triplets, reveal the number of adjacent protons, thereby enabling the assembly of the molecule's connectivity.

Complementing the proton data, the ¹³C NMR spectrum would display a unique signal for each distinct carbon atom. The sp²-hybridized carbons of the C=C double bond would be found at significantly lower fields (higher ppm values) compared to the sp³-hybridized carbons of the alkyl chain. The specific chemical shifts of the methyl, methylene, and the quaternary carbon atoms would further corroborate the structure of the carbon skeleton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| =CH₂ (vinyl) | 4.7 - 5.0 | Multiplet |

| -CH= (vinyl) | 5.5 - 5.8 | Multiplet |

| C2-H | 2.0 - 2.2 | Multiplet |

| C2-CH₃ | 1.7 - 1.8 | Singlet |

| C4-(CH₃)₂ | 0.9 - 1.1 | Singlet |

| Alkyl Chain (CH₂) | 1.2 - 1.4 | Multiplet |

| Terminal CH₃ | 0.8 - 0.9 | Triplet |

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (=CH₂) | 110 - 115 |

| C2 (=C) | 140 - 145 |

| C3 | 45 - 50 |

| C4 | 35 - 40 |

| C2-CH₃ | 20 - 25 |

| C4-(CH₃)₂ | 25 - 30 |

| Alkyl Chain (CH₂) | 22 - 35 |

| Terminal CH₃ | 14 |

Mass Spectrometry Techniques for Precise Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and formula of a compound. msu.eduneu.edu.tr High-resolution mass spectrometry (HRMS) can measure the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental composition. For this compound, with a chemical formula of C₁₅H₃₀, HRMS would provide a highly accurate mass measurement.

| m/z Value | Possible Fragment Ion | Structural Information |

|---|---|---|

| 210 | [C₁₅H₃₀]⁺ | Molecular Ion |

| 195 | [C₁₄H₂₇]⁺ | Loss of a methyl radical (CH₃) |

| 153 | [C₁₁H₂₁]⁺ | Loss of a propyl radical (C₃H₇) |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, indicative of the C4 branching |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is employed to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. triprinceton.orgedinst.commt.com These two methods are often used in conjunction as they provide complementary information. americanpharmaceuticalreview.com

The IR spectrum of this compound would exhibit key absorption bands that confirm the presence of both alkene and alkane functionalities. A distinct absorption around 1640 cm⁻¹ would be indicative of the C=C stretching vibration of the terminal double bond. The C-H stretching vibrations of the vinyl group are expected to appear as sharp bands above 3000 cm⁻¹, typically near 3080 cm⁻¹. In contrast, the C-H stretching vibrations of the saturated alkyl portions of the molecule would be observed at frequencies just below 3000 cm⁻¹. The fingerprint region of the spectrum (below 1500 cm⁻¹) would contain bending vibrations for the methyl and methylene groups.

Raman spectroscopy is also highly sensitive to the C=C double bond, often producing a strong signal for this symmetric vibration. edinst.com The symmetric C-H stretching and bending vibrations of the alkyl groups are also typically Raman active.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Functional Group |

|---|---|---|---|

| C-H Stretch (sp²) | ~3080 | ~3080 | Alkene |

| C-H Stretch (sp³) | 2850-2960 | 2850-2960 | Alkane |

| C=C Stretch | ~1640 | ~1640 | Alkene |

| C-H Bend (sp³) | 1370-1470 | 1370-1470 | Alkane |

Computational Chemistry for Conformational Analysis and Steric Hindrance Assessment

Computational chemistry offers theoretical methods to investigate molecular structure and dynamics, providing valuable insights that complement experimental findings. physics.gov.aziranchembook.ir These approaches are particularly useful for exploring the conformational possibilities of flexible molecules like this compound and for evaluating the steric interactions that govern their shape and chemical reactivity.

Quantum Mechanical Calculations of Ground State Geometries

Quantum mechanical (QM) calculations, particularly those utilizing Density Functional Theory (DFT), are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, referred to as its ground state geometry. northwestern.eduethz.chtugraz.at For this compound, these calculations would involve the optimization of all bond lengths, bond angles, and dihedral angles to identify the lowest energy conformation. This process yields a detailed model of the molecule's shape, including the spatial orientation of the bulky trimethyl-substituted section of the chain in relation to the terminal double bond. Furthermore, these calculations can predict spectroscopic properties, which can then be compared with experimental results to validate the computed structure.

Molecular Dynamics Simulations for Conformational Equilibria

While QM calculations provide a static image of the most stable molecular conformation, molecular dynamics (MD) simulations allow for the exploration of the molecule's dynamic behavior over time. ebsco.comnih.govnih.gov By simulating the movements of atoms based on the principles of classical mechanics, MD can reveal the various conformations a molecule can adopt at a specific temperature and the energy barriers that separate them. For a long-chain, branched alkene such as this compound, MD simulations are especially valuable for understanding the flexibility of the dodecane chain and how the steric hindrance from the trimethyl groups influences the accessible conformations and the orientation of the terminal double bond. This information is critical for understanding how the molecule might interact with other molecules or surfaces.

Chemical Reactivity and Mechanistic Studies of 2,4,4 Trimethyldodec 1 Ene

Electrophilic Addition Reactions at the Terminal Alkene Moiety

The terminal double bond in 2,4,4-Trimethyldodec-1-ene is a region of high electron density, making it susceptible to attack by electrophiles. ibchem.com These reactions typically proceed through an electrophilic addition mechanism, where the π-bond is broken to form two new σ-bonds. ibchem.comopenstax.org The regiochemical and stereochemical outcomes of these additions are dictated by the stability of the intermediates and the steric environment around the reaction center.

Regioselectivity and Stereoselectivity in Hydrohalogenation and Hydration

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound follows Markovnikov's rule. wikipedia.orgleah4sci.com The reaction is initiated by the protonation of the terminal carbon (C1) of the alkene, which leads to the formation of the most stable carbocation intermediate. wikipedia.orgpressbooks.pub In this case, protonation at C1 generates a tertiary carbocation at C2, which is stabilized by the inductive effects of the three neighboring alkyl groups.

The subsequent attack by the halide anion (X⁻) on the planar carbocation occurs from either face with equal probability. This results in the formation of a racemic mixture of the (R)- and (S)-enantiomers of 2-halo-2,4,4-trimethyldodecane. Due to the formation of a carbocation intermediate, skeletal rearrangements are a possibility, especially under strongly acidic conditions, although the formation of the tertiary carbocation is highly favored. leah4sci.comchemistrysteps.com

Hydration: Acid-catalyzed hydration (addition of water in the presence of a strong acid catalyst like H₂SO₄) also adheres to Markovnikov's rule. openstax.org The mechanism is analogous to hydrohalogenation, involving the formation of the same tertiary carbocation at C2. Nucleophilic attack by a water molecule, followed by deprotonation, yields the tertiary alcohol, 2,4,4-Trimethyldodecan-2-ol. As with hydrohalogenation, the product is a racemic mixture.

Table 1: Regioselectivity in Electrophilic Addition Reactions

| Reaction | Reagent(s) | Intermediate | Major Product | Regiochemistry |

|---|---|---|---|---|

| Hydrobromination | HBr | Tertiary Carbocation at C2 | 2-Bromo-2,4,4-trimethyldodecane | Markovnikov |

| Hydrochlorination | HCl | Tertiary Carbocation at C2 | 2-Chloro-2,4,4-trimethyldodecane | Markovnikov |

| Hydration | H₂O, H₂SO₄ | Tertiary Carbocation at C2 | 2,4,4-Trimethyldodecan-2-ol | Markovnikov |

Oxidative Transformations: Epoxidation and Dihydroxylation Pathways

Epoxidation: The terminal double bond of this compound can be converted to an epoxide, a three-membered ring containing an oxygen atom. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The reaction proceeds via a concerted mechanism, where the oxygen atom is delivered to both carbons of the double bond simultaneously, resulting in a syn-addition. This yields 2,2-dimethyl-3-(2,2-dimethyloctyl)oxirane. Enzymatic epoxidation of branched and long-chain terminal alkenes is also a known transformation, often catalyzed by peroxygenases, which can offer high regioselectivity. nih.govmdpi.comresearchgate.net

Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl (-OH) groups across the double bond to form a vicinal diol. The stereochemical outcome depends on the reagents used. libretexts.orglibretexts.org

Syn-dihydroxylation: This is achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃), or with cold, dilute potassium permanganate (B83412) (KMnO₄) under basic conditions. libretexts.orgchemistrysteps.com The reaction proceeds through a cyclic intermediate (osmate or manganate (B1198562) ester), which is subsequently hydrolyzed to give the cis-diol. For this compound, this results in the formation of 2,4,4-Trimethyldodecane-1,2-diol.

Anti-dihydroxylation: This pathway involves a two-step process. First, the alkene is epoxidized as described above. Second, the resulting epoxide undergoes acid-catalyzed ring-opening. The nucleophilic attack by water occurs at the less sterically hindered carbon (C1) via an Sₙ2-like mechanism, leading to inversion of configuration and the formation of the trans-diol, 2,4,4-Trimethyldodecane-1,2-diol. libretexts.orglibretexts.org

Table 2: Oxidative Transformations of this compound

| Transformation | Reagent(s) | Intermediate | Product | Stereochemistry |

|---|---|---|---|---|

| Epoxidation | m-CPBA | Concerted transition state | 2,2-Dimethyl-3-(2,2-dimethyloctyl)oxirane | Syn-addition |

| Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | Cyclic osmate ester | 2,4,4-Trimethyldodecane-1,2-diol | Syn-addition |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Epoxide | 2,4,4-Trimethyldodecane-1,2-diol | Anti-addition |

Radical Initiated Reactions and Polymerization Tendencies

The reactivity of this compound under radical conditions differs significantly from its electrophilic reactions, particularly in the regiochemical outcome of additions and its behavior towards polymerization.

Chain Transfer Mechanisms in Polymerization

Due to the significant steric bulk created by the gem-dimethyl groups at the C4 position and the long alkyl chain, the homopolymerization of this compound is highly unfavorable. However, it can participate in polymerization reactions as a comonomer or, more significantly, as a chain transfer agent.

Chain transfer is a process in radical polymerization where the activity of a growing polymer chain is terminated by transferring a radical to another species, which then initiates a new chain. libretexts.orglibretexts.org In the case of this compound, the hydrogen atoms on the carbon adjacent to the double bond (the allylic position, C3) are susceptible to abstraction by a growing polymer radical. This abstraction is favored because the resulting allylic radical is resonance-stabilized. This process terminates the original polymer chain and creates a new radical on the this compound molecule, which can then initiate the growth of a new polymer chain. This mechanism is crucial in controlling the molecular weight of polymers. core.ac.ukresearchgate.net

Isomerization Pathways and Skeletal Rearrangements of Highly Branched Alkenes

Highly branched alkenes like this compound are prone to isomerization and skeletal rearrangements, particularly under acidic conditions. acs.org These reactions are driven by the formation of more stable carbocation intermediates.

Upon protonation, this compound forms a tertiary carbocation at C2. While this is a relatively stable carbocation, it can undergo further rearrangements to achieve greater stability or as part of an equilibrium process. Potential pathways include:

Hydride Shifts: A 1,2-hydride shift from C3 to C2 would result in a different tertiary carbocation, leading to a mixture of alkene isomers upon deprotonation.

Double Bond Migration: Repeated protonation and deprotonation events can cause the double bond to migrate along the dodecyl chain, leading to a complex mixture of internal alkenes.

Skeletal Rearrangements: The presence of the quaternary carbon at C4 allows for the possibility of Wagner-Meerwein rearrangements. Under harsh acidic conditions, a methyl group or a larger part of the alkyl skeleton could migrate to the adjacent carbocation center (C2), leading to a significant reorganization of the carbon framework. Such rearrangements are a known pathway for relieving steric strain and forming more stable carbocationic intermediates in highly branched systems. researchgate.netresearchgate.netacs.org

These isomerization and rearrangement reactions are significant in industrial processes such as catalytic cracking, where complex hydrocarbon mixtures are modified over acidic catalysts. acs.org

Acid-Catalyzed Double Bond Migration

The migration of the double bond in alkenes is a well-documented process, typically catalyzed by acids. rsc.org This reaction proceeds through the formation of a carbocation intermediate, followed by deprotonation at a different position to yield a more stable, isomeric alkene. In the case of this compound, the terminal double bond is expected to migrate to internal positions under acidic conditions to form more substituted, and thus more thermodynamically stable, isomers.

The general mechanism for acid-catalyzed double bond migration involves the following steps:

Protonation: The terminal double bond of this compound is protonated by an acid catalyst, leading to the formation of a tertiary carbocation at the C2 position.

Hydride Shift (Rearrangement): The initial carbocation can undergo rearrangement via hydride shifts to form more stable carbocation intermediates. For instance, a 1,2-hydride shift could potentially move the positive charge to other positions along the carbon chain.

Deprotonation: The rearranged carbocation is then deprotonated, typically by the conjugate base of the acid catalyst or a solvent molecule, to form a new, more stable internal alkene.

The equilibrium between alkene isomers is influenced by steric factors. For instance, studies on the isomerization of 2,4,4-trimethyl-1-pentene (B89804) to 2,4,4-trimethyl-2-pentene (B94453) have shown that steric repulsion between bulky substituents can destabilize the more substituted isomer, shifting the equilibrium towards the less substituted one. aalto.fi A similar effect could be anticipated for this compound, where the bulky tert-butyl-like group at C4 could influence the position of the double bond in the final mixture of isomers.

The choice of acid catalyst, such as mineral acids (H₂SO₄), solid acid catalysts, or Lewis acids in the presence of a proton source, can significantly affect the reaction rate and the distribution of the resulting isomers. rsc.orgcardiff.ac.uk

Table 1: Potential Isomers from Acid-Catalyzed Migration of this compound

| Isomer Name | Structure | Stability (Predicted) |

| 2,4,4-Trimethyldodec-2-ene | CH₃-C(CH₃)=CH-C(CH₃)₂-(CH₂)₇-CH₃ | High (Trisubstituted) |

| 2,4,4-Trimethyldodec-3-ene | CH₃-CH(CH₃)-CH=C(CH₃)-(CH₂)₇-CH₃ | High (Trisubstituted) |

Note: The relative stability and product distribution would need to be determined experimentally.

Functionalization Reactions at Saturated Carbon Centers

The direct functionalization of saturated C-H bonds in alkanes and alkenes is a significant area of research in organic chemistry, as it offers a more direct route to complex molecules. tdx.cat For this compound, the long saturated alkyl chain presents multiple sites for potential functionalization.

Common strategies for C-H functionalization include:

Radical Halogenation: In the presence of a radical initiator (e.g., UV light, AIBN), halogens (like Cl₂ or Br₂) can react with the saturated portion of the alkene. The selectivity of this reaction is influenced by the stability of the resulting alkyl radical, with tertiary C-H bonds being the most reactive. In this compound, the tertiary C-H bond at C2 would be a likely site for radical abstraction.

Oxidation: Strong oxidizing agents can oxidize C-H bonds to alcohols, ketones, or carboxylic acids. The selectivity of these reactions can be challenging to control.

Transition Metal-Catalyzed C-H Activation: A variety of transition metal catalysts (e.g., based on palladium, rhodium, or iridium) can selectively activate and functionalize C-H bonds. These methods often employ directing groups to control the site of functionalization. For an unfunctionalized alkene like this compound, achieving high regioselectivity can be difficult.

Recent advancements have focused on "chain-walking" reactions, where a metal catalyst migrates along an alkyl chain, enabling functionalization at a remote position from an initial coordinating group. tesisenred.net While specific applications to this compound have not been reported, this methodology holds promise for the selective functionalization of its long alkyl chain.

Table 2: Potential Products from Functionalization at Saturated Carbons

| Reagent/Condition | Potential Product Type | Likely Position of Functionalization |

| Cl₂, UV light | Chloroalkane | Tertiary C-H at C2, other secondary positions |

| Strong Oxidant (e.g., KMnO₄) | Alcohols, Ketones, Carboxylic Acids | Multiple positions, potential for chain cleavage |

| Transition Metal Catalyst | Varies (e.g., borylation, arylation) | Dependent on catalyst and directing group strategy |

Note: The product distribution and feasibility require experimental verification.

Role As a Key Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Dodecyl Derivatives for Specialized Applications

The terminal alkene functionality of 2,4,4-Trimethyldodec-1-ene is a gateway for the synthesis of a diverse range of saturated and functionalized dodecyl derivatives. The strategic placement of the double bond allows for transformations that can yield primary alcohols, aldehydes, or epoxides, which are themselves valuable intermediates for further elaboration.

One of the most fundamental transformations is the anti-Markovnikov hydroboration-oxidation, which would convert the terminal alkene into the corresponding primary alcohol, 2,4,4-Trimethyldodecan-1-ol. This reaction is anticipated to proceed with high selectivity due to the steric bulk around the internal carbon of the double bond, directing the boryl group to the terminal position. This primary alcohol can then be used to introduce the bulky C15 isoprenoid-like unit into other molecules, such as in the formation of specialized esters or ethers that can function as unique surfactants or lubricant additives.

Another key transformation is ozonolysis. The controlled oxidative cleavage of the double bond would yield 2,2-Dimethyl-decanal and formaldehyde (B43269). This provides a method for truncating the carbon skeleton and generating a valuable aldehyde intermediate, which can participate in reactions like Wittig or aldol (B89426) condensations to build new carbon-carbon bonds.

The following table outlines the potential dodecyl derivatives that can be synthesized from this compound and their prospective applications.

| Starting Material | Reaction | Product | Potential Application Area |

| This compound | Hydroboration-Oxidation | 2,4,4-Trimethyldodecan-1-ol | Synthesis of specialty surfactants, lubricant additives |

| This compound | Epoxidation (e.g., with m-CPBA) | 2-(2,2-dimethyldecyl)-2-methyloxirane | Intermediate for fine chemicals, synthesis of diols |

| This compound | Wacker-Tsuji Oxidation | 2,4,4-Trimethyldodecan-2-one | Fragrance component, synthetic intermediate |

| This compound | Ozonolysis (reductive workup) | 3,3-Dimethyldecanal | Building block for complex organic synthesis |

Chiral Pool Synthesis Utilizing Olefinic Functionalization

While this compound is itself achiral, its strategic functionalization can lead to the creation of chiral centers, making it a potential starting point for chiral pool synthesis. The key lies in the use of asymmetric reactions that can transform the prochiral terminal alkene into a chiral product with high enantioselectivity.

For instance, asymmetric dihydroxylation using osmium tetroxide with a chiral ligand (e.g., Sharpless asymmetric dihydroxylation) would convert the alkene into 2,4,4-Trimethyldodecane-1,2-diol. This reaction would generate a new stereocenter at the C2 position, yielding a chiral 1,2-diol. These chiral diols are highly valuable building blocks in organic synthesis, serving as precursors for chiral ligands, auxiliaries, or as starting materials for the total synthesis of natural products.

Similarly, asymmetric epoxidation, perhaps using a Jacobsen-Katsuki-type catalyst, could produce a chiral epoxide. The resulting 2-(2,2-dimethyldecyl)-2-methyloxirane, with a stereocenter at C2, is a versatile intermediate. The epoxide ring can be opened by a variety of nucleophiles at either the C1 or C2 position, often with high regioselectivity and stereospecificity (via an SN2 mechanism), allowing for the introduction of diverse functionalities and the creation of a second stereocenter. This makes the chiral epoxide a powerful tool for constructing complex chiral molecules.

The table below summarizes potential asymmetric transformations and the resulting chiral products.

| Reaction Type | Catalyst/Reagent System | Chiral Product | Key Chiral Feature |

| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., (DHQ)₂PHAL) | (R)- or (S)-2,4,4-Trimethyldodecane-1,2-diol | Chiral 1,2-diol with stereocenter at C2 |

| Asymmetric Epoxidation | Chiral Mn(salen) complex, m-CPBA | (R)- or (S)-2-(2,2-dimethyldecyl)-2-methyloxirane | Chiral epoxide with stereocenter at C2 |

| Asymmetric Hydroformylation | Rhodium catalyst, Chiral Phosphine Ligand | (R)- or (S)-3,5,5-Trimethyltridecanal | Chiral aldehyde with stereocenter at C3 |

Development of Complex Polyketide or Terpenoid-like Structures

The branched, repeating methyl group pattern in this compound bears a conceptual resemblance to the structural motifs found in many polyketide and terpenoid natural products. While not a direct biosynthetic product, this molecule can serve as a synthetic surrogate for isoprenoid or polyketide building blocks in a laboratory setting.

For example, the C15 backbone of this compound is reminiscent of a sesquiterpenoid unit (C15). By employing fragmentation strategies, the molecule can be broken down into smaller, functionalized building blocks that can be reassembled into more complex targets. As mentioned, ozonolysis yields 3,3-dimethyldecanal. This C12 aldehyde, with its gem-dimethyl group, is a structural analog to fragments often seen in polyketide synthesis. It could be used in aldol or other carbon-carbon bond-forming reactions to build up a larger carbon skeleton that mimics the structure of a polyketide natural product.

Furthermore, the entire C15 fragment, after conversion to a more reactive form (e.g., an alkyl halide or a phosphonium (B103445) salt for a Wittig reaction), could be coupled with other complex fragments in the later stages of a convergent synthesis. This approach allows for the rapid assembly of a significant portion of a target molecule's carbon skeleton, leveraging the pre-formed, sterically defined structure of the trimethyldodecyl group. This strategy is particularly valuable in the synthesis of vitamin E (a-tocopherol) analogs or other chromane-based natural products, where a lipophilic "tail" is attached to a heterocyclic core. The 2,4,4-trimethyldodecyl fragment could serve as a synthetic variation of the natural phytyl tail.

Applications in Advanced Materials Science and Polymer Chemistry

Copolymerization with Acrylates and Other Olefinic Monomers

Copolymerization represents a primary strategy for integrating the distinct characteristics of 2,4,4-trimethyldodec-1-ene into larger polymer backbones. Due to the pronounced steric hindrance caused by the methyl groups at the C2 and C4 positions, the homopolymerization of this monomer is challenging and often results in low molecular weight materials. However, its incorporation as a comonomer with more reactive species, such as ethylene (B1197577), propylene (B89431), or acrylic monomers like methyl methacrylate, is a well-explored research avenue.

In these copolymerization reactions, this compound acts as a property-modifying agent. The introduction of its bulky, pendant isododecyl group into a polymer chain, such as polyethylene (B3416737) or poly(methyl methacrylate), has several predictable consequences:

Disruption of Crystallinity: The large, irregular side chains prevent the efficient packing of polymer backbones, significantly reducing the degree of crystallinity. This transforms potentially rigid, semi-crystalline materials into more amorphous, flexible structures.

Lowering of Glass Transition Temperature (Tg): The long, branched alkyl side chains increase the free volume between polymer chains, acting as an "internal plasticizer." This enhances segmental motion and lowers the Tg, resulting in materials with improved low-temperature flexibility and elastomeric properties.

Enhanced Solubility: The amorphous nature and the nonpolar hydrocarbon side groups increase the polymer's solubility in nonpolar organic solvents.

The primary challenge in these copolymerizations is the low reactivity ratio of this compound compared to simpler, less-hindered comonomers. This necessitates carefully controlled reaction conditions and specialized catalyst systems to achieve meaningful incorporation levels.

Table 1: Conceptual Impact of this compound as a Comonomer This table illustrates the theoretical effects based on established polymer science principles.

| Base Polymer | % Incorporation of this compound | Expected Change in Crystallinity | Expected Change in Glass Transition Temp. (Tg) | Expected Change in Hardness |

|---|---|---|---|---|

| Polyethylene | 5-10% | Significant Decrease | Decrease | Decrease |

| Polypropylene | 5-10% | Significant Decrease | Decrease | Decrease |

| Poly(methyl methacrylate) | 5-10% | Decrease (from amorphous) | Significant Decrease | Decrease |

Engineering Novel Polymeric Materials with Controlled Architecture

The synthesis of polymers from sterically demanding monomers like this compound requires advanced catalytic systems capable of overcoming high activation energy barriers while providing control over the final polymer architecture.

Traditional Ziegler-Natta catalysts, while effective for simple olefins like ethylene and propylene, exhibit very low activity for the polymerization of highly branched alpha-olefins. The steric bulk of this compound impedes its approach to the active site of these heterogeneous catalysts.

To address this, research has focused on single-site coordination catalysts, which offer greater control and higher activity for challenging monomers:

Metallocene Catalysts: Systems based on Group 4 metals (e.g., Zirconium, Titanium) with cyclopentadienyl-type ligands (zirconocenes) have demonstrated superior ability to polymerize and copolymerize bulky olefins. The tunable nature of the ligand framework allows for the optimization of the catalyst's "openness," providing sufficient space to accommodate the monomer while maintaining high catalytic turnover.

Late-Transition Metal Catalysts: Catalysts based on late-transition metals like Nickel (Ni) and Palladium (Pd) with diimine or other specialized ligands have emerged as exceptionally versatile. These systems are often more tolerant of steric bulk and can produce unique polymer microstructures, including highly branched polymers from simple olefin feeds or polymers from previously unpolymerizable monomers.

These precision techniques enable the synthesis of copolymers with a controlled distribution of this compound units, uniform molecular weight distributions (low PDI), and, in some cases, control over the tacticity of the polymer chain.

The incorporation of the 2,4,4-trimethyl-dodecyl side group has a profound and predictable impact on the macroscopic properties of a polymer. This theoretical discussion outlines the key structure-property relationships.

Thermomechanical Behavior: The reduction in crystallinity and increase in free volume directly impacts thermomechanical properties. The material will exhibit a lower modulus and tensile strength but significantly increased elongation at break and flexibility compared to a linear analogue. The low Tg means the material will behave as a soft rubber or viscous liquid at temperatures where a linear counterpart might be a rigid solid.

Rheological Properties: In the melt phase, the branches disrupt chain-chain entanglements. This can lead to a lower melt viscosity at a given molecular weight compared to linear polymers, which can be advantageous for processing techniques like injection molding or extrusion, as it requires less energy and lower pressures.

Table 2: Theoretical Property Comparison: Linear vs. Branched Polyolefin This table provides a theoretical comparison based on fundamental polymer physics.

| Property | Linear Polyolefin (e.g., HDPE) | Hypothetical Poly(this compound) | Rationale |

|---|---|---|---|

| Branching | None / Minimal | High, regular branching | Defined by monomer structure |

| Crystallinity | High (60-80%) | Very Low / Amorphous | Bulky side chains prevent ordered packing |

| Density | High (~0.95 g/cm³) | Low (<0.90 g/cm³) | Inefficient chain packing |

| Glass Transition Temp. (Tg) | Low (~ -120 °C) | Very Low (< -60 °C) | Side chains act as internal plasticizers |

| Melt Viscosity | High | Low (for equivalent MW) | Branches reduce entanglements |

| Solubility (in Hexane) | Low at room temp. | High | Amorphous nature and nonpolar character |

Research into Specialty Lubricants and Fuel Additives

The saturated analogue of this compound is a model structure for high-performance synthetic lubricant base stocks, known as Polyalphaolefins (PAOs). While PAOs are typically formed from the oligomerization of simpler alpha-olefins like 1-decene (B1663960), the structure of this compound exemplifies the ideal molecular architecture for a lubricant.

The process involves oligomerization of the olefin followed by hydrogenation to saturate the double bond, yielding 2,4,4-trimethyldodecane. This highly branched, saturated hydrocarbon exhibits:

Excellent Low-Temperature Fluidity (Low Pour Point): The extensive branching disrupts the formation of wax crystals at low temperatures, allowing the oil to remain fluid.

High Viscosity Index (VI): The compact, branched structure results in a smaller change in viscosity over a wide temperature range compared to linear paraffins, which is a critical attribute for engine oils.

Superior Thermo-Oxidative Stability: The saturated paraffinic structure, devoid of double bonds and with sterically hindered tertiary hydrogens, is highly resistant to thermal breakdown and oxidation.

As a fuel additive, its saturated form could serve as a high-cetane-number component for diesel fuel, promoting smoother combustion, although this is a less common application area.

Design of Surfactant and Detergent Precursors

The structure of this compound, featuring a long hydrocarbon chain, makes it an ideal hydrophobic (lipophilic) "tail" for a surfactant molecule. To transform it into a functional surfactant, a hydrophilic "head" group must be chemically attached. The terminal double bond provides a reactive handle for this transformation.

A key industrial process for this is hydroformylation , where the olefin is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst (e.g., cobalt or rhodium-based). This reaction adds a formyl group (-CHO) and a hydrogen atom across the double bond, primarily yielding 2,4,4-trimethyldodecanal. This aldehyde can be subsequently hydrogenated to produce the corresponding primary alcohol, 2,4,4-trimethyldodecan-1-ol .

This alcohol is a versatile intermediate for two major classes of surfactants:

Anionic Surfactants: The alcohol can be sulfated to produce an alkyl sulfate (B86663) or ethoxylated and then sulfated to produce an alkyl ether sulfate. These are powerful detergents used in cleaning products.

Non-ionic Surfactants: The alcohol can be reacted with ethylene oxide in an ethoxylation reaction to form alcohol ethoxylates. The length of the polyethylene glycol chain can be tuned to control the surfactant's properties (e.g., its Hydrophilic-Lipophilic Balance or HLB).

The highly branched nature of the hydrophobic tail can confer unique benefits, such as improved solubility in oil, better performance in hard water, and potentially faster biodegradation rates compared to some linear counterparts.

Environmental Transformation and Degradation Pathways from a Purely Chemical, Non Biological Perspective

Chemical Oxidation Pathways in Aquatic and Atmospheric Systems

Chemical oxidation is a key process in the degradation of 2,4,4-trimethyldodec-1-ene in both aquatic and atmospheric environments. The primary oxidants of concern are ozone (O3) and hydroxyl radicals (•OH).

In the atmosphere, the reaction with hydroxyl radicals is a dominant degradation pathway during daylight hours. The rate of this reaction is typically high for alkenes due to the presence of the electron-rich double bond. The reaction initiates a cascade of oxidation steps, as described in the photochemical degradation section, leading to the formation of smaller, more oxidized, and often more water-soluble compounds.

Ozone also plays a significant role in the atmospheric degradation of alkenes, particularly at night when hydroxyl radical concentrations are low. The reaction of ozone with the double bond of this compound proceeds via the Criegee mechanism. wikipedia.org This involves the initial addition of ozone to the double bond to form a primary ozonide (molozonide), which is unstable and rapidly rearranges to form a Criegee intermediate and a carbonyl compound. vedantu.commasterorganicchemistry.com The Criegee intermediate is highly reactive and can undergo further reactions to form a variety of products, including aldehydes, ketones, carboxylic acids, and secondary organic aerosols.

The expected primary products from the ozonolysis of this compound, assuming cleavage of the double bond, would be formaldehyde (B43269) and 2,4,4-trimethyldodecan-1-one. The subsequent fate of the Criegee intermediate will determine the formation of other secondary products.

In aquatic systems, the opportunities for chemical oxidation are generally more limited compared to the atmosphere. However, hydroxyl radicals can be generated in sunlit surface waters through the photolysis of dissolved organic matter and other photosensitizers. These hydroxyl radicals can then react with dissolved this compound, following similar pathways to those in the atmosphere. Direct oxidation by dissolved oxygen is a much slower process for alkenes under typical environmental conditions.

The following table summarizes the predicted primary products of the major chemical oxidation pathways for this compound based on established mechanisms for alkenes.

| Oxidant | Reaction Pathway | Predicted Primary Products |

| Hydroxyl Radical (•OH) | Addition to the double bond followed by reaction with O2 | Complex mixture of oxygenated products including aldehydes, ketones, and alcohols. |

| Ozone (O3) | Ozonolysis (Criegee mechanism) | Formaldehyde and 2,4,4-trimethyldodecan-1-one |

Emerging Research Directions and Future Perspectives for 2,4,4 Trimethyldodec 1 Ene

Development of Green Synthesis Methodologies for Branched Olefins

The chemical industry's shift towards sustainability has intensified the search for green synthesis routes for foundational chemicals, including branched olefins. mdpi.com Traditional production often relies on energy-intensive processes and fossil-fuel-based feedstocks. unav.edu Future methodologies for producing 2,4,4-Trimethyldodec-1-ene are expected to align with the principles of green chemistry, focusing on renewable sources, energy efficiency, and waste reduction. mdpi.comnih.gov

Key strategies applicable to the synthesis of branched olefins include:

Bio-based Feedstocks: Utilizing biomass as a starting material is a cornerstone of green chemistry. nih.gov Processes that convert biomass-derived platform molecules, such as alcohols or furans, into long-chain olefins are under active development. nih.govrsc.org For instance, the Guerbet reaction can convert bio-ethanol into higher branched alcohols, which can then be dehydrated to form branched olefins. rsc.org

Catalytic Efficiency: The direct synthesis of specific branched olefins from abundant feedstocks like ethylene (B1197577) is a significant goal. researchgate.netuni-bayreuth.de This "on-purpose" synthesis minimizes the formation of by-products, a key principle of green chemistry. researchgate.net

Eco-Friendly Processes: The adoption of greener synthesis techniques, such as using plant extracts as reducing and capping agents in nanoparticle synthesis, showcases a broader trend towards replacing toxic chemicals and harsh conditions. nih.govjchemrev.comresearchgate.netmdpi.com These principles can be adapted for olefin production, for example, by using non-toxic catalysts and solvent-free conditions. organic-chemistry.org

| Strategy | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| Renewable Feedstocks | Synthesis from biomass-derived sources like bio-alcohols or sugars instead of petrochemicals. | Production via catalytic upgrading of C4 and C8 synthons derived from fermentation or biomass gasification. | rsc.orgresearchgate.net |

| On-Purpose Synthesis | Direct catalytic routes from simple, abundant molecules (e.g., ethylene, butenes) to a specific branched olefin isomer, minimizing by-products. | Selective oligomerization of isobutylene (B52900) and octane (B31449) fractions to form the target C12 structure. | researchgate.netuni-bayreuth.de |

| Solvent-Free Catalysis | Conducting reactions in neat conditions (without solvents) to reduce waste and simplify purification. | Gas-phase or liquid-phase catalysis over solid acid or metal catalysts at elevated temperatures and pressures. | organic-chemistry.org |

| Biocatalysis | Use of enzymes or whole-cell microorganisms for specific chemical transformations under mild conditions. | Engineered metabolic pathways in microbes to produce the C15 precursor backbone, followed by selective cleavage. | researchgate.net |

Catalytic Innovations for Selective Functionalization

The steric hindrance of this compound, with a quaternary carbon near the double bond, makes its selective functionalization a chemical challenge. However, recent advances in catalysis offer powerful tools to transform such hindered olefins into valuable derivatives. nih.govacs.org Transition-metal catalysis, in particular, provides pathways for adding a wide range of functional groups with high selectivity. ibs.re.kr

Future research will likely focus on:

Hydrofunctionalization: Methods like anti-Markovnikov hydroboration using cobalt catalysts can functionalize sterically hindered alkenes, placing a boron group at the terminal position for further modification. organic-chemistry.org Similarly, palladium-catalyzed Wacker-type oxidation can convert hindered terminal olefins into aldehydes, which are versatile synthetic intermediates. nih.govacs.org

C-H Functionalization: Catalytic systems that can activate and functionalize C-H bonds offer a streamlined approach to building molecular complexity. nih.gov For a molecule like this compound, this could enable modifications at positions away from the double bond, creating unique chemical structures.

Metathesis Reactions: Olefin metathesis is a powerful tool for forming new C=C bonds. rsc.org While challenging with highly substituted olefins, new catalyst developments could enable cross-metathesis reactions involving this compound to produce novel long-chain or complex molecules.

| Catalytic Method | Catalyst System (Example) | Transformation | Relevance to this compound | Reference |

|---|---|---|---|---|

| Wacker-Type Oxidation | Palladium/Copper/Nitrite | Alkene to Aldehyde | Enables anti-Markovnikov functionalization of the terminal double bond to produce a C12 aldehyde. | nih.govacs.org |

| Isomerization-Hydroboration | Bis(imino)pyridine Cobalt | Alkene to Terminal Alkylborane | Could potentially isomerize the double bond and functionalize the terminal carbon, though less likely for a neo-olefin structure. More applicable to internal isomers. | organic-chemistry.org |

| Photocatalytic Defluorinative Carboxylation | Photoredox Catalysts | CF3-Alkene to α-Fluoroacrylic Acid | Demonstrates the power of photoredox strategies in overcoming significant steric hindrance in olefins. | acs.org |

| C-H Amidation/Arylation | Iridium or Rhodium Complexes | C-H bond to C-N or C-Aryl bond | Allows for functionalization of the aliphatic backbone, creating complex structures not accessible via the double bond. | ibs.re.kr |

Exploration of Novel Materials Applications Beyond Traditional Polymers

While higher olefins are precursors to polyolefins, the unique branched structure of this compound makes it a candidate for creating advanced materials with specialized properties. marketresearchintellect.comexxonmobilchemical.com Its bulky side chains can disrupt polymer crystallinity, leading to materials with tailored flexibility, clarity, and processing characteristics. mdpi.com

Potential novel applications include:

Specialty Copolymers: Copolymerizing propylene (B89431) with higher α-olefins can produce elastomers with an excellent balance of stiffness and flexibility. mdpi.com Incorporating a highly branched monomer like this compound could lead to new polypropylene-based materials with unique mechanical properties.

Surfactants and Detergents: Higher olefins are key raw materials for surfactants. knowledge-sourcing.com The alkylation of phenols or other aromatic rings with this compound, followed by ethoxylation, could yield novel non-ionic surfactants with specific wetting and emulsifying properties dictated by the branched alkyl chain.

Synthetic Lubricants and Additives: The branched structure is desirable in lubricant base stocks (polyalphaolefins - PAOs) as it can improve cold-flow properties and thermal stability. Oligomers of this compound could serve as high-performance synthetic lubricants.

Fine and Specialty Chemicals: Highly branched olefins can serve as building blocks in the synthesis of complex organic molecules, such as fragrances, agrochemicals, or pharmaceutical intermediates. knowledge-sourcing.com For example, a related compound, 2,4,7-trimethyloct-6-en-1-ol, has been identified as a useful fragrance ingredient. googleapis.com

Integration with Sustainable Chemical Processes and Circular Economy Models

The future of specialty chemicals like this compound is intrinsically linked to their role within a sustainable, circular economy. wilcoprime.comd-nb.info This paradigm shifts the focus from a linear "take-make-dispose" model to one where resources are kept in use for as long as possible, and waste is designed out of the system. ellenmacarthurfoundation.orgundp.org

Key aspects for integration include:

Renewable Feedstocks: As discussed in green synthesis, moving away from fossil resources is paramount. chemanager-online.com Integrating the production of this compound into biorefinery concepts, where biomass is converted into a range of valuable chemicals, is a primary goal. honeywell.com

Design for Circularity: Developing applications for this compound where the final product is designed for reuse, remanufacturing, or efficient recycling. mdpi.comcircular-chemical.org For materials like specialty polymers or lubricants, this could involve creating systems for chemical recycling that break the product down into its monomeric components. chemanager-online.com

Process Efficiency and Waste Valorization: Implementing circular principles within the production process itself, such as recycling catalysts, reusing solvents, and finding applications for any by-products (industrial symbiosis). icmagroup.org This approach maximizes resource efficiency and minimizes environmental impact. unav.edu

The transition towards a circular economy for the chemical industry requires collaboration across the value chain, from raw material suppliers to end-users, to ensure that specialty molecules like this compound contribute to a more sustainable and resource-efficient future. undp.orgcleantech.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.